Peruvoside

Description

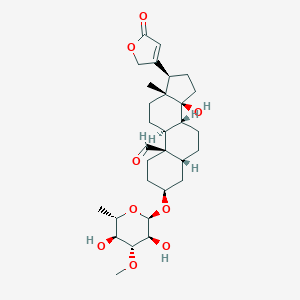

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTSPAGBAFCORP-HBUONDEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881388 | |

| Record name | Peruvosid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182-87-2 | |

| Record name | Peruvoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannogenin thevetoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peruvoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peruvosid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERUVOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT36KGC6A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peruvoside's Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside, exerts its physiological and therapeutic effects primarily through the inhibition of the Na+/K+-ATPase, an essential transmembrane ion pump. This guide provides a detailed technical overview of the mechanism of action of this compound on the Na+/K+-ATPase, including its binding characteristics, the resulting downstream signaling cascades, and relevant experimental protocols. While specific quantitative binding and inhibition data for this compound are not extensively available in publicly accessible literature, this document will leverage data from closely related and well-studied cardiac glycosides to provide a comprehensive understanding of its action.

The Na+/K+-ATPase: A Prime Target

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP. This pumping action is crucial for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit and a regulatory β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.

This compound's Interaction with Na+/K+-ATPase

This compound, like other cardiac glycosides, specifically targets the α-subunit of the Na+/K+-ATPase. The binding is characterized by the following key features:

-

Binding Site: this compound binds to a specific site on the extracellular face of the α-subunit. This binding site is highly conserved across different species[1].

-

Conformational State: The Na+/K+-ATPase cycles through different conformational states during its pumping cycle. Cardiac glycosides exhibit a high affinity for the phosphorylated E2-P conformation of the enzyme, which is an intermediate state in the transport cycle where the pump is open to the extracellular side. By binding to this state, this compound stabilizes the enzyme in an inactive conformation, thereby inhibiting its function.

-

Inhibition of Ion Transport: The binding of this compound to the E2-P state effectively locks the enzyme, preventing the dephosphorylation and subsequent conformational changes necessary to complete the ion transport cycle. This leads to a cessation of Na+ extrusion and K+ uptake.

Quantitative Aspects of Inhibition

| Cardiac Glycoside | Cell Line/Enzyme Source | IC50 (nM) | Reference |

| Ouabain | MDA-MB-231 cells | 89 | |

| Ouabain | A549 cells | 17 | |

| Digoxin | MDA-MB-231 cells | ~164 | |

| Digoxin | A549 cells | 40 | |

| Digoxin | Porcine cerebral cortex Na+/K+-ATPase | 230 | [2] |

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound triggers a cascade of downstream signaling events, extending beyond simple ion gradient disruption. These signaling pathways are critical to both the therapeutic and toxic effects of cardiac glycosides.

The "Ionic" Pathway and Intracellular Calcium

The primary and most well-understood consequence of Na+/K+-ATPase inhibition is the alteration of intracellular ion concentrations. The sequence of events is as follows:

-

Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase leads to a gradual accumulation of Na+ inside the cell.

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The rise in intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell. In its reverse mode, the NCX can even bring Ca2+ into the cell.

-

Elevated Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration. In cardiac myocytes, this elevated Ca2+ leads to increased storage in the sarcoplasmic reticulum, resulting in a more forceful contraction (positive inotropic effect).

Signal Transduction and Gene Expression

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. This compound binding can activate a series of intracellular signaling cascades, often initiated through conformational changes in the enzyme that are independent of major changes in intracellular ion concentrations.

-

Src Kinase Activation: The Na+/K+-ATPase exists in a complex with the non-receptor tyrosine kinase, Src. The binding of cardiac glycosides can activate Src.

-

EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).

-

Downstream Cascades: This EGFR activation triggers downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway. These pathways are known to regulate a wide array of cellular processes, including cell growth, proliferation, and survival.

Visualizing the Mechanisms

Signaling Pathways

Caption: Signaling pathways activated by this compound's inhibition of Na+/K+-ATPase.

Experimental Workflow: Na+/K+-ATPase Activity Assay

Caption: General workflow for a Na+/K+-ATPase activity assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of cardiac glycosides like this compound with Na+/K+-ATPase.

Ouabain-Sensitive Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The specific activity is determined by comparing the total ATPase activity to the activity in the presence of a saturating concentration of ouabain (another cardiac glycoside that completely inhibits the enzyme).

Materials:

-

Purified Na+/K+-ATPase or tissue homogenate (e.g., from brain or heart)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (e.g., 100 mM stock)

-

This compound stock solution (in DMSO or ethanol)

-

Ouabain stock solution (e.g., 10 mM in water)

-

Stopping Reagent: e.g., 10% Trichloroacetic acid (TCA)

-

Phosphate detection reagent (e.g., Malachite green-molybdate solution)

-

Phosphate standard solution

Procedure:

-

Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme preparation at a suitable concentration in a buffer without ATP.

-

Reaction Setup: In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:

-

Total Activity: Assay buffer + Enzyme

-

Ouabain-Insensitive Activity: Assay buffer + Enzyme + Saturating Ouabain (e.g., 1-2 mM final concentration)

-

This compound Inhibition: Assay buffer + Enzyme + varying concentrations of this compound

-

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a specified time (e.g., 10-15 minutes) to allow for temperature equilibration and inhibitor binding.

-

Initiate Reaction: Start the reaction by adding a small volume of concentrated ATP solution to a final concentration of typically 2-5 mM.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding the stopping reagent (e.g., TCA).

-

Phosphate Detection: Add the phosphate detection reagent to each well/tube and incubate for color development according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

-

Calculation:

-

Construct a standard curve using the phosphate standard.

-

Determine the amount of Pi released in each sample from the standard curve.

-

Calculate the specific Na+/K+-ATPase activity: (Pi released in "Total Activity" sample) - (Pi released in "Ouabain-Insensitive Activity" sample).

-

Determine the percent inhibition by this compound at each concentration relative to the specific Na+/K+-ATPase activity and calculate the IC50 value.

-

[3H]-Ouabain Binding Assay

This radioligand binding assay directly measures the binding of a cardiac glycoside to the Na+/K+-ATPase. It can be used in a competition format to determine the binding affinity of non-radiolabeled compounds like this compound.

Materials:

-

Purified Na+/K+-ATPase or membrane preparation

-

Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM H3PO4

-

[3H]-Ouabain (radiolabeled ouabain)

-

This compound stock solution

-

Non-labeled ("cold") ouabain stock solution (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and vials

-

Filtration apparatus

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the following:

-

Total Binding: Binding buffer + Enzyme + [3H]-Ouabain

-

Non-specific Binding: Binding buffer + Enzyme + [3H]-Ouabain + a high concentration of cold ouabain (e.g., 1 mM)

-

Competition Binding: Binding buffer + Enzyme + [3H]-Ouabain + varying concentrations of this compound

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the bound [3H]-Ouabain (trapped on the filter with the enzyme) from the unbound [3H]-Ouabain (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculation:

-

Specific Binding: (Counts in "Total Binding" sample) - (Counts in "Non-specific Binding" sample).

-

For the competition experiment, calculate the percent specific binding of [3H]-Ouabain at each concentration of this compound.

-

Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the Ki (inhibitory constant) or IC50 of this compound.

-

Conclusion

This compound's mechanism of action on the Na+/K+-ATPase is a multifaceted process involving direct inhibition of the enzyme's ion-pumping function and the subsequent activation of complex intracellular signaling cascades. This dual action underscores its potential as both a therapeutic agent and a valuable tool for studying cellular signaling. While specific quantitative data for this compound remain to be fully elucidated, the established methodologies and the understanding gained from other cardiac glycosides provide a robust framework for future research and drug development efforts targeting the Na+/K+-ATPase.

References

An In-depth Technical Guide to the Cardiotonic Properties of Peruvoside in Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peruvoside is a potent cardiac glycoside (CG) derived from the plant Thevetia neriifolia. Like other compounds in its class, its primary therapeutic application in cardiology is for the treatment of congestive heart failure.[1][2] The cardiotonic effects of this compound stem from its ability to inhibit the Na+/K+-ATPase enzyme in cardiomyocytes, leading to a cascade of ionic events that culminate in enhanced myocardial contractility.[3][4] This document provides a comprehensive technical overview of the mechanisms, experimental validation, and signaling pathways associated with this compound's action in heart failure models.

Core Mechanism of Cardiotonic Action

The positive inotropic (contractility-enhancing) effect of this compound is a direct consequence of its interaction with the Na+/K+-ATPase pump on the sarcolemma of cardiac muscle cells.[3][5]

-

Inhibition of Na+/K+-ATPase : this compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function. This pump is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane by actively transporting three Na+ ions out of the cell for every two K+ ions that enter.[4][6]

-

Increased Intracellular Sodium ([Na+]i) : Inhibition of the pump leads to a gradual accumulation of Na+ inside the cardiomyocyte.[7]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity : The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding calcium). This causes the NCX to operate in its reverse mode, transporting Na+ out of the cell and Ca2+ into the cell.[8][9]

-

Increased Intracellular Calcium ([Ca2+]i) : The net result is an elevation of cytosolic Ca2+ concentration. This increased Ca2+ is taken up into the sarcoplasmic reticulum (SR).

-

Enhanced Myocardial Contractility : During subsequent action potentials, the SR releases a larger amount of Ca2+, leading to a stronger interaction between actin and myosin filaments and thus, a more forceful contraction of the heart muscle.[5][10]

References

- 1. Haemodynamic studies with this compound in human congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of this compound, a new cardiac glycoside from Thevetia neriifolia with a note on its clinical trials in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Cardiac Glycoside, Induces Primitive Myeloid Leukemia Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The host-targeting compound this compound has a broad-spectrum antiviral activity against positive-sense RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inotropic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vetscraft.com [vetscraft.com]

Peruvoside: A Potential Src Kinase Inhibitor for Non-Small Cell Lung Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of peruvoside, a cardiac glycoside, as a promising Src kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC). It consolidates key findings on its mechanism of action, presents quantitative data on its efficacy, and details the experimental protocols used in its evaluation.

Introduction: The Role of Src Kinase in NSCLC

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant challenge in treating NSCLC is the development of resistance to targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The tyrosine kinase Src plays a crucial role in the progression of many cancers, including NSCLC, and is implicated in EGFR-mediated signaling pathways.[2][3]

Src is a non-receptor tyrosine kinase that regulates a multitude of cellular processes, including proliferation, survival, migration, and invasion.[4][5] Its activation is a common event in NSCLC, and it can be activated by various receptor tyrosine kinases, including EGFR.[6] The crosstalk between Src and EGFR is a critical factor in NSCLC progression and resistance to therapy.[2][4] Activated Src can phosphorylate and activate EGFR, and vice versa, creating a synergistic signaling loop that promotes tumorigenesis.[1][2] This makes Src an attractive therapeutic target for NSCLC, particularly in cases of EGFR-TKI resistance.

This compound, a cardiac glycoside, has been identified as a novel and potent inhibitor of Src kinase.[2][3] Studies have demonstrated its ability to suppress NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways, irrespective of the EGFR mutation status.[1][2]

The Src Signaling Pathway in NSCLC

In NSCLC, Src kinase is a central node in a complex signaling network. Upon activation, typically through dephosphorylation at Tyr530 and autophosphorylation at Tyr416, Src initiates a cascade of downstream signaling events.[1][2] Key downstream pathways include:

-

EGFR Pathway: Src and EGFR exhibit mutual phosphorylation and activation, leading to enhanced downstream signaling.[1][2]

-

STAT3 Pathway: Src can directly phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes cell survival and proliferation.[2][3]

-

PI3K/AKT Pathway: Src can activate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical survival pathway that is often dysregulated in cancer.[3][7]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, can also be activated by Src.[5][7]

-

Focal Adhesion Kinase (FAK) and p130Cas: Src plays a crucial role in cell migration and invasion through the phosphorylation of substrates like FAK and p130Cas.[2][4]

// Nodes RTK [label="Growth Factor Receptors\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK / p130cas", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Motility [label="Migration &\nInvasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> Src [color="#5F6368"]; Src -> EGFR [dir=both, color="#5F6368"]; Src -> STAT3 [color="#5F6368"]; Src -> PI3K [color="#5F6368"]; Src -> FAK [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; EGFR -> ERK [color="#5F6368"]; PI3K -> AKT [color="#5F6368"];

// Connect pathways to outcomes {STAT3, AKT, ERK} -> Proliferation [color="#5F6368"]; {STAT3, AKT} -> Survival [color="#5F6368"]; FAK -> Motility [color="#5F6368"];

}

Caption: this compound's inhibitory action on Src.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various NSCLC cell lines with different EGFR mutation statuses, as well as in a normal bronchial epithelial cell line (BEAS-2B).

| Cell Line | EGFR Status | 24h IC50 (nM) |

| A549 | Wild-type | 48 |

| PC9 | Exon 19 del | 74 |

| PC9/gef | Gefitinib-resistant | 67 |

| H3255 | L858R | 143 |

| H1975 | L858R, T790M | 277 |

| BEAS-2B | Normal | 428 |

Data sourced from Lai et al., 2022.

[2]These results indicate that this compound is effective against NSCLC cells regardless of their EGFR mutation status and shows a degree of selectivity for cancer cells over normal cells.

[2]#### Table 2: Synergistic Effects of this compound with Gefitinib

Combination index (CI) values were calculated to determine the nature of the interaction between this compound and gefitinib in gefitinib-resistant NSCLC cell lines. A CI value less than 1 indicates synergism.

| Cell Line | This compound (µM) | Gefitinib (µM) | Combination Index (CI) |

| A549 | 0.005 - 0.01 | 0.01 - 0.05 | < 1 (Synergistic) |

| PC9/gef | 0.01 - 0.05 | 0.01 - 0.5 | < 1 (Synergistic) |

| H1975 | 0.01 - 0.05 | 0.01 - 0.5 | < 1 (Synergistic) |

Data sourced from Lai et al., 2022.

[2]The combination of this compound and gefitinib demonstrated synergistic effects in inhibiting the viability of gefitinib-resistant NSCLC cells.

[2]### 5. Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Src pY419 ELISA for Compound Screening

This assay was used to identify potential Src inhibitors from a compound library.

-

Plate Preparation: 96-well plates are coated with a capture antibody specific for Src.

-

Lysate Incubation: Lysates from NSCLC cells (e.g., A549) are added to the wells.

-

Compound Treatment: The library compounds, including this compound, are added to the wells at specified concentrations.

-

Detection: A detection antibody specific for phosphorylated Src at Tyr419 (pY419) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Measurement: A substrate solution is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell Viability Assay

Cell viability was assessed using the PrestoBlue assay.

-

Cell Seeding: NSCLC cells are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Incubation: PrestoBlue reagent is added to each well and incubated.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader. The intensity is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Western Blotting

This technique was used to determine the expression and phosphorylation levels of key proteins.

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Src, p-Src, EGFR, p-EGFR, STAT3, p-STAT3, and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

Transwell inserts were used to assess cell motility.

-

Insert Preparation: Transwell inserts (8-µm pore size) are used. For invasion assays, the inserts are coated with Matrigel.

-

Cell Seeding: NSCLC cells are seeded in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Chemoattractant: The lower chamber contains a medium with 10% fetal bovine serum (FBS) as a chemoattractant.

-

Incubation: The plates are incubated for 12 hours (migration) or 24 hours (invasion).

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained with Giemsa, and counted under a microscope.

In Vivo Tumorigenesis Studies

The in vivo efficacy of this compound was evaluated using a nude mouse xenograft model.

-

Cell Implantation: A549 cells are subcutaneously injected into nude mice.

-

Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 50-100 mm³).

-

Treatment: Mice are randomly assigned to a control group (vehicle) or a treatment group (this compound, e.g., 0.1 mg/kg, intraperitoneally, daily).

-

Tumor Monitoring: Tumor volume is measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for p-Src.

dot

Caption: Workflow for evaluating this compound.

Conclusion

This compound has emerged as a promising novel Src inhibitor with significant potential for the treatment of NSCLC. Its ability to suppress Src kinase activity and downregulate key downstream signaling pathways, such as EGFR and STAT3, leads to the inhibition of NSCLC cell proliferation, migration, and invasion. Notably, this compound demonstrates efficacy in NSCLC cells with different EGFR mutation statuses and acts synergistically with gefitinib in resistant cell lines. These findings strongly support the further development of this compound as a potential therapeutic agent for NSCLC, both as a monotherapy and in combination with existing targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. e-century.us [e-century.us]

- 2. This compound is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biology and Therapeutic Potential of the Src-YAP Axis in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Peruvoside and its Cardiac Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside derived from the seeds of the Thevetia neriifolia plant, was the subject of significant research in the mid-20th century for its potential therapeutic applications in congestive heart failure. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes, leading to a cascade of events that ultimately enhances cardiac contractility. This technical guide provides an in-depth overview of the early research on this compound, focusing on its cardiac effects, with detailed quantitative data, experimental protocols, and visualizations of key pathways.

Core Mechanism of Action

The positive inotropic (contractility-enhancing) and negative chronotropic (heart rate-reducing) effects of this compound stem from its interaction with the Na+/K+-ATPase pump on the cardiac muscle cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels.[1] The elevated cytosolic calcium enhances the contractility of the cardiac muscle.

References

Peruvoside: A Deep Dive into its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peruvoside, a cardiac glycoside extracted from the yellow oleander (Cascabela thevetia), has a history of use in treating heart failure and is now gaining attention for its potential anticancer and antiviral properties. Understanding its bioavailability and pharmacokinetic profile is crucial for its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the available data on the bioavailability and pharmacokinetics of this compound, details of experimental methodologies, and visual representations of key processes to aid in research and development. While historical data provides a foundational understanding, there is a clear need for modern, well-documented studies to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of this potent compound.

Bioavailability

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively documented in recent literature. Much of the foundational research was conducted in the mid-20th century, and accessing complete datasets from these studies can be challenging.

Animal and Human Studies

A key study published in 1968 investigated the pharmacokinetics of this compound in both animals and humans.[3] While the full quantitative data from this German-language publication is not widely accessible, its existence points to early efforts to characterize the drug's behavior in biological systems. These early studies likely utilized radiolabeling techniques to trace the compound's disposition.

Insights from Poisoning Cases

Studies on acute poisoning with yellow oleander provide some indirect information on the pharmacokinetics of its constituent cardiac glycosides, including this compound. In cases of acute yellow oleander poisoning, the apparent terminal half-life of the cross-reacting cardiac glycosides has been reported to be 62.9 hours.[4] It is important to note that these values are derived from immunoassay methods that detect a mixture of cardiac glycosides and may not solely represent this compound.[5][6] Furthermore, pharmacokinetic parameters in poisoning cases can be influenced by the large and variable doses ingested and the co-ingestion of other plant materials.

Quantitative Pharmacokinetic Data

The following table summarizes the limited quantitative pharmacokinetic data available for this compound and related cardiac glycosides from Thevetia peruviana. It is critical to interpret this data with caution due to the age of the studies and the limitations of the analytical methods used at the time.

| Parameter | Value | Species | Notes | Reference |

| Bioavailability (Oral) | ~30% | Not Specified | General statement, primary source not cited. | [1] |

| Apparent Terminal Half-life | 62.9 h | Human (poisoning cases) | Measured as digoxin cross-reacting substances. | [4] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are scarce in modern literature. However, based on standard pharmacokinetic investigation practices and the available information, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Study Workflow

The general workflow for an in vivo pharmacokinetic study of this compound would involve the following steps:

Caption: General experimental workflow for a pharmacokinetic study of this compound.

Bioanalytical Methods

A validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices like plasma, serum, or urine. While a specific, validated method for this compound in biological fluids is not detailed in the reviewed literature, High-Performance Thin-Layer Chromatography (HPTLC) has been used for its quantification in plant extracts.[7] This technique could potentially be adapted and validated for bioanalytical purposes.

Modern bioanalytical methods would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. A general workflow for developing such a method is outlined below.

Caption: Workflow for the development and validation of a bioanalytical method for this compound.

Signaling Pathways

This compound, like other cardiac glycosides, primarily exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump. This inhibition leads to a cascade of events, including an increase in intracellular calcium, which is central to its cardiotonic effects.

Caption: Simplified signaling pathway of this compound's cardiotonic effect.

Gaps in Knowledge and Future Directions

The currently available data on the bioavailability and pharmacokinetics of this compound is largely outdated and incomplete. To support the further development of this compound for any therapeutic indication, the following studies are essential:

-

Definitive Bioavailability Studies: Well-controlled studies in animal models and humans to determine the absolute and relative oral bioavailability of this compound.

-

Comprehensive Pharmacokinetic Profiling: Detailed studies to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and mean residence time in relevant preclinical species and humans.

-

Metabolism and Excretion Studies: Identification of the metabolic pathways and major metabolites of this compound, as well as the primary routes of excretion.

-

Validated Bioanalytical Method: Development and validation of a sensitive and specific bioanalytical method, likely using LC-MS/MS, for the accurate quantification of this compound and its major metabolites in biological fluids.

-

Drug-Drug Interaction Studies: Investigation of the potential for this compound to interact with other drugs, particularly those metabolized by common enzyme systems.

Conclusion

This compound is a promising natural compound with a history of clinical use and potential for new therapeutic applications. However, a significant knowledge gap exists regarding its fundamental pharmacokinetic properties. This guide highlights the limited data currently available and underscores the critical need for modern, rigorous ADME studies. Such research is imperative for the rational design of dosage regimens, the assessment of safety margins, and the successful translation of this potent cardiac glycoside into a modern therapeutic agent.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Haemodynamic studies with this compound in human congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [On the pharmacokinetics of this compound. I. Comparative clinical and experimental animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of digoxin cross-reacting substances in patients with acute yellow oleander (Thevetia peruviana) poisoning, including the effect of activated charcoal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsi.org [ijpsi.org]

Peruvoside's Impact on Intracellular Calcium Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peruvoside, a cardiac glycoside, exerts significant effects on intracellular calcium ([Ca2+]i) homeostasis, a critical factor in numerous cellular processes ranging from muscle contraction to signal transduction and apoptosis. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates intracellular calcium levels, details experimental protocols for assessing these changes, and presents the available quantitative data. The primary mechanisms involve the inhibition of the Na+/K+-ATPase pump, leading to a subsequent rise in intracellular sodium and a reversal of the Na+/Ca2+ exchanger, as well as an alternative signaling pathway involving Src kinase activation and IP3-mediated calcium release from intracellular stores. Understanding these intricate interactions is paramount for researchers in cardiology, oncology, and virology, where this compound and other cardiac glycosides are being investigated for their therapeutic potential.

Core Mechanisms of this compound-Induced Intracellular Calcium Elevation

This compound, a cardenolide cardiac glycoside, elevates intracellular calcium concentrations through two primary, interconnected pathways: the classical "ionic" pathway and an "alternative" signaling cascade.

The Classical 'Ionic' Pathway

The canonical mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.

-

Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function.[1]

-

Increased Intracellular Sodium: This inhibition leads to a progressive accumulation of intracellular sodium ([Na+]i).[1][3]

-

Altered Na+/Ca2+ Exchanger (NCX) Function: The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding Ca2+). Consequently, the NCX can reverse its direction, leading to an influx of extracellular Ca2+ into the cell and a reduction in Ca2+ extrusion.[1][3] This ultimately results in an elevation of the intracellular free calcium concentration.[1]

The 'Alternative' Signaling Pathway

Beyond its direct ionic effects, this compound can also trigger intracellular signaling cascades that contribute to calcium mobilization.[1]

-

Src Kinase Activation: The binding of this compound to the Na+/K+-ATPase can activate associated Src kinase, a non-receptor tyrosine kinase.[1]

-

Downstream Signaling: Activated Src can initiate a cascade of signaling events, including the activation of Phospholipase C (PLC).[1]

-

IP3-Mediated Calcium Release: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors (IP3Rs), which are ligand-gated Ca2+ channels.[1] This binding triggers the release of Ca2+ from the ER stores into the cytoplasm, further increasing [Ca2+]i.[1]

Quantitative Data on this compound's Effects on Intracellular Calcium

Direct quantitative data on the precise changes in intracellular calcium concentration induced by this compound is limited in publicly available literature. However, studies on this compound and other cardiac glycosides provide valuable insights into the magnitude of these effects.

| Cardiac Glycoside | Cell Type | Concentration | Observed Effect on Intracellular Calcium | Citation |

| This compound | RD cells (human rhabdomyosarcoma) | Not specified | >30% increase in cytosolic free Ca2+ levels above a basal level of <5% | [1] |

| Ouabain | Adult rat cardiac myocytes | 100 µM | Diastolic [Ca2+]i increased from ~100 nM to ~200 nM over 20 minutes. Systolic [Ca2+]i also showed a significant increase. | [4] |

| Ouabain | Mouse thymocytes | 100 nmol/L | An increase in cytosolic [Ca2+]i of approximately 78 nmol/L. | [5] |

| Digitoxin | Not specified | Dose-dependent | Increase in the number of cells responding with a change in intracellular calcium of at least 25 nM. | [6] |

Experimental Protocols for Measuring this compound-Induced Intracellular Calcium Changes

The following are detailed methodologies for key experiments to quantify the effects of this compound on intracellular calcium levels.

Measurement of Intracellular Calcium by Flow Cytometry using Fluo-4 AM

This protocol is adapted from standard flow cytometry procedures for intracellular calcium measurement.[1]

Materials:

-

Cells of interest (e.g., RD cells, cardiomyocytes)

-

This compound stock solution (in DMSO)

-

Fluo-4 AM (acetoxymethyl) ester

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Fetal Bovine Serum (FBS)

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in appropriate growth medium.

-

Harvest cells and wash once with HBSS.

-

Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by adding Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.

-

Add the loading solution to the cell suspension.

-

Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.

-

-

Washing and Incubation:

-

After incubation, wash the cells twice with warm HBSS containing 1% FBS to remove extracellular dye.

-

Resuspend the cells in fresh HBSS with 1% FBS.

-

Incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the dye.

-

-

This compound Treatment and Data Acquisition:

-

Equilibrate the cell suspension to 37°C in the flow cytometer.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Add this compound to the desired final concentration and continue to acquire data for a specified time course (e.g., 5-30 minutes).

-

As a positive control, at the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax).

-

As a negative control, add a calcium chelator (e.g., EGTA) to determine the minimum fluorescence signal (Fmin).

-

-

Data Analysis:

-

Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of the Fluo-4 signal over time.

-

The change in intracellular calcium is proportional to the change in MFI. Data can be presented as the percentage of responding cells or the fold change in MFI relative to the baseline.

-

Measurement of Intracellular Calcium by Fluorescence Microscopy using Fura-2 AM

This protocol is based on standard ratiometric calcium imaging techniques.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

Fura-2 AM

-

Pluronic F-127

-

HBSS with Ca2+ and Mg2+

-

Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.

-

Image analysis software.

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips and grow to the desired confluency.

-

Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).

-

Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the coverslips twice with warm HBSS.

-

Incubate the cells in fresh HBSS for 30 minutes at 37°C to allow for complete de-esterification.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with warm HBSS.

-

Acquire baseline images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

-

Introduce this compound at the desired concentration into the perfusion solution and continue to acquire images.

-

-

Data Analysis and Calibration:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the fluorescence intensity at 380 nm excitation (F340/F380).

-

To convert the ratio values to absolute calcium concentrations, perform a calibration at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of high (for Rmax) and zero (for Rmin, using a calcium chelator like EGTA) calcium concentrations.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying the effects of this compound on intracellular calcium.

Caption: The classical 'ionic' pathway of this compound action.

Caption: The 'alternative' signaling pathway of this compound.

References

- 1. The host-targeting compound this compound has a broad-spectrum antiviral activity against positive-sense RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac glycosides and intracellular Na+, K+, Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Window of Peruvoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside derived from the seeds of Cascabela thevetia (yellow oleander), has a long history of use in traditional medicine for the treatment of heart failure.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium concentrations and enhanced cardiac contractility.[3] Beyond its cardiotonic effects, recent research has unveiled potent anti-cancer and broad-spectrum antiviral activities, sparking renewed interest in its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the therapeutic window of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways to support further research and development.

Quantitative Data Summary

The therapeutic window of a drug is the range between the minimum effective concentration and the minimum toxic concentration. For this compound, this window appears to differ based on the therapeutic indication. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Indication | Parameter | Value | Reference |

| A549 (Lung Cancer) | Cancer | IC50 | Not specified, but concentrations up to 50 nM used for functional assays | [5] |

| PC9/gef, H3255, H1975 (Lung Cancer) | Cancer | - | Inhibition of viability and proliferation at 50-1000 nM (24h) | [3] |

| MCF-7, HepG2, A549 | Cancer | - | Induction of cell cycle arrest and apoptosis at 0-100 µM (24h) | [3] |

| K562 (Chronic Myelogenous Leukemia) | Cancer | IC50 | ~26 nM (24h), ~31 nM (48h) | [6] |

| KG1a (Acute Myeloid Leukemia) | Cancer | IC50 | ~26 nM (24h), ~31 nM (48h) | [6] |

| Human Rhabdomyosarcoma | Viral Infection | - | Negligible adverse effects on cell viability up to 100 nM | [4] |

| EV-A71 (Enterovirus 71) | Viral Infection | - | Undetectable viral titre at 100 nM | [4] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Indication | Dosing Regimen | Outcome | Reference |

| Nude mice with A549 xenografts | Lung Cancer | 0.1 mg/kg, i.p., daily for 28 days | Suppression of tumor growth | [3][5] |

| EV-A71-infected BALB/c mice | Viral Infection | 0.59 mg/kg, i.p., daily for 7 days | Reduced mortality | [3][4] |

Table 3: Pharmacokinetic and Toxicological Profile (Limited Data)

| Parameter | Value | Species/System | Reference |

| Bioavailability (Oral) | 30% | Not specified | [3] |

| In Vivo Toxicity | No observable adverse effects at 0.59 mg/kg in mice | Murine | [4] |

Note: There is a significant lack of publicly available, detailed pharmacokinetic and toxicology data (e.g., LD50, MTD) for this compound in animal models and humans. The information on oral bioavailability is cited in a secondary source without reference to the primary experimental data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments cited in the literature on this compound.

In Vitro Cytotoxicity and Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of this compound's ability to inhibit tumor growth in an in vivo setting.

Protocol:

-

Cell Implantation: A human cancer cell line (e.g., A549) is cultured, harvested, and suspended in a sterile solution like PBS. A specific number of cells (e.g., 2 x 10^6) is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[5]

-

Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to a control group and a treatment group.[5]

-

Drug Administration: this compound is dissolved in a vehicle (e.g., DMSO and PBS) and administered to the treatment group via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 0.1 mg/kg daily for 28 days). The control group receives the vehicle only.[3][5]

-

Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers, and the tumor volume is calculated using the formula: Volume = (length × width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.[5]

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Canonical Na+/K+-ATPase Inhibition and Cardiae Effects

The primary mechanism of this compound in cardiac tissue involves the inhibition of the Na+/K+-ATPase pump.

Caption: this compound's inhibition of Na+/K+-ATPase leads to increased cardiac contractility.

Anticancer Signaling Pathways

In cancer cells, this compound modulates a network of signaling pathways to induce apoptosis and inhibit proliferation.

Caption: this compound's multi-targeted inhibition of key oncogenic signaling pathways.

Conclusion and Future Directions

This compound is a promising natural product with a demonstrated therapeutic potential beyond its traditional use as a cardiotonic agent. Its efficacy in preclinical cancer and virology models is encouraging. However, a significant knowledge gap exists regarding its therapeutic window in humans. To advance the clinical development of this compound, future research should prioritize:

-

Comprehensive Toxicological Studies: Establishing a clear dose-response relationship for toxicity, including the determination of the Maximum Tolerated Dose (MTD) and LD50 in various animal models.

-

Detailed Pharmacokinetic Profiling: Conducting thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies in relevant preclinical species to understand its disposition and inform human dosing strategies.

-

Modern Clinical Trials: If preclinical data are favorable, well-designed, dose-escalation Phase I clinical trials are necessary to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans for its new potential indications.

The information compiled in this guide serves as a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound while ensuring patient safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Haemodynamic studies with this compound in human congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The host-targeting compound this compound has a broad-spectrum antiviral activity against positive-sense RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Beyond the Pump: A Technical Guide to the Molecular Targets of Peruvoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peruvoside, a cardiac glycoside traditionally known for its potent inhibition of the Na+/K+-ATPase, is emerging as a multifaceted compound with significant therapeutic potential beyond its cardiotonic effects, particularly in oncology and virology. This technical guide delves into the molecular targets of this compound, moving beyond its classical interaction with the sodium pump to explore its influence on a range of cellular signaling pathways critical to disease progression. Through a comprehensive review of the current scientific literature, this document outlines this compound's engagement with key protein kinases such as Src and its subsequent impact on downstream signaling cascades including the PI3K/AKT/mTOR and Wnt/β-catenin pathways. This guide provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the complex signaling networks modulated by this compound, aiming to facilitate further research and drug development efforts.

Introduction

This compound is a cardenolide extracted from the seeds of Thevetia peruviana. While its high-affinity binding to the α-subunit of the Na+/K+-ATPase is well-documented, a growing body of evidence reveals that the pharmacological activities of this compound extend to other critical cellular targets. This off-target engagement is largely responsible for its observed anti-cancer and anti-viral properties. Understanding these alternative molecular interactions is paramount for the rational design of novel therapeutics and for repositioning this compound in new clinical contexts. This guide provides an in-depth exploration of these non-canonical targets and the signaling pathways they govern.

Key Molecular Targets and Signaling Pathways

Src Kinase: A Novel Target

Recent studies have identified this compound as a novel inhibitor of the non-receptor tyrosine kinase, Src. Src is a proto-oncogene that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is a common feature in many human cancers.

This compound has been shown to significantly suppress the phosphorylation of Src at tyrosine 419 (pY419), a key indicator of its active state. This inhibitory effect disrupts the Src-Epidermal Growth Factor Receptor (EGFR) crosstalk, a critical interaction for tumor progression.

Downstream Effectors of Src Inhibition

The inhibition of Src by this compound leads to the downregulation of multiple downstream signaling pathways that are crucial for cancer cell survival and motility.

-

EGFR Signaling: this compound suppresses the phosphorylation of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3), a downstream target of both Src and EGFR, also shows reduced phosphorylation in the presence of this compound.

-

PI3K/AKT/mTOR Pathway: This critical survival pathway is negatively modulated by this compound. The compound has been observed to inhibit the phosphorylation of key components like PI3K and Akt.

-

MAPK Pathway: this compound's influence extends to the Mitogen-Activated Protein Kinase (MAPK) pathway, affecting proteins such as c-Jun N-terminal kinase (JNK).

-

Focal Adhesion Signaling: Key proteins involved in cell migration and invasion, such as Focal Adhesion Kinase (FAK), Paxillin, and p130cas, are also downregulated by this compound treatment.

Wnt/β-catenin Signaling

This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, another fundamental pathway often dysregulated in cancer. It achieves this by reducing the levels of β-catenin in both the nucleus and cytoplasm, leading to decreased expression of Wnt target genes like c-Myc and cyclin D1.

Induction of Apoptosis and Cell Cycle Arrest

A significant consequence of this compound's interaction with these signaling networks is the induction of apoptosis and cell cycle arrest in cancer cells. This is characterized by:

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at either the G0/G1 or G2/M phase, depending on the cancer cell type.

-

Caspase Activation: The apoptotic cascade is initiated through the cleavage and activation of executioner caspases, such as caspase-3, -7, -8, and -9.

-

PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis and is observed in this compound-treated cells.

Antiviral Activity through Host-Targeting Mechanisms

This compound exhibits broad-spectrum antiviral activity, particularly against positive-sense RNA viruses. This effect is not due to direct interaction with viral proteins but rather through the modulation of host cellular pathways. The proposed mechanism involves the activation of the Src/ERK kinase cascade, leading to the phosphorylation of CDK1 and GBF1. This cascade ultimately results in the vesiculation of the Golgi apparatus, a crucial organelle for viral replication, thereby curtailing the viral life cycle.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activities. It is important to note that most of the current data is derived from cell-based assays and reflects the overall cellular response rather than direct enzymatic inhibition or binding affinity.

| Cell Line | Cancer Type | IC50 (nM) at 24h | Reference |

| A549 | Non-Small Cell Lung Cancer | 48 | |

| PC9 | Non-Small Cell Lung Cancer | 74 | |

| PC9/gef (gefitinib-resistant) | Non-Small Cell Lung Cancer | 67 | |

| H3255 | Non-Small Cell Lung Cancer | 143 | |

| H1975 | Non-Small Cell Lung Cancer | 277 | |

| BEAS-2B | Normal Bronchial Epithelium | 428 | |

| KG1a | Acute Myeloid Leukemia | 26 ± 6 | |

| K562 | Chronic Myelogenous Leukemia | 75 ± 21 |

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Virus | Family | EC50 (nM) | Reference |

| Enterovirus A71 (EV-A71) | Picornaviridae | 18.63 | |

| Coxsackievirus A6 (CV-A6) | Picornaviridae | 4.79 | |

| Coxsackievirus A16 (CV-A16) | Picornaviridae | 24.52 | |

| Echovirus 7 (Echo-7) | Picornaviridae | 1.62 |

Table 2: Antiviral Activity of this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways affected by this compound.

Materials:

-

6-well plates or larger culture dishes

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Src, Src, p-EGFR, EGFR, p-Akt, Akt, β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein levels.

Visualizing the Network: Signaling Pathways and Workflows

This compound's Impact on Src-Mediated Cancer Signaling

Caption: this compound inhibits Src, disrupting multiple downstream oncogenic pathways.

Experimental Workflow for Western Blot Analysis

Caption: Standard workflow for analyzing protein expression changes via Western Blot.

Future Directions and Unanswered Questions

While significant progress has been made in elucidating the non-canonical targets of this compound, several key areas require further investigation:

-

Direct Target Engagement: There is a need for quantitative data from cell-free enzymatic assays and binding assays (e.g., IC50 for Src kinase, Kd for EGFR) to confirm direct interaction and determine the potency of this compound against these targets.

-

Proteomics-Based Target Identification: Unbiased proteomic approaches, such as chemical proteomics with affinity-based probes or cellular thermal shift assays (CETSA), would be invaluable in identifying the complete interactome of this compound within the cell. This could uncover novel targets and provide a more holistic understanding of its mechanism of action.

-

Structural Biology: Co-crystallization of this compound with its identified targets, such as the kinase domain of Src, would provide crucial insights into the precise binding mode and facilitate the structure-based design of more potent and selective derivatives.

-

In Vivo Efficacy and Target Validation: Further in vivo studies are necessary to validate the engagement of these alternative targets in a physiological context and to correlate target inhibition with therapeutic efficacy in various disease models.

Conclusion

This compound is a promising natural product with a complex pharmacological profile that extends far beyond its classical role as a Na+/K+-ATPase inhibitor. Its ability to modulate key signaling pathways implicated in cancer and viral infections, primarily through the inhibition of Src kinase and its downstream effectors, highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of these molecular targets and the experimental approaches to study them, with the aim of stimulating further research into the full therapeutic potential of this intriguing cardiac glycoside.

A Technical Guide to Peruvoside-Induced Apoptosis in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying peruvoside-induced apoptosis in leukemia cells. This compound, a cardiac glycoside extracted from the seeds of Thevetia peruviana, has demonstrated significant potential as an anti-leukemic agent.[1] It effectively induces cell death in primitive myeloid leukemia cells while showing minimal cytotoxicity towards normal human peripheral blood mononuclear cells (PBMCs).[1] This document consolidates key quantitative data, details the experimental protocols used to elucidate its function, and visualizes the critical signaling pathways involved.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various leukemia cell lines. The data presented below is primarily derived from studies on acute myeloid leukemia (AML) KG1a cells and chronic myeloid leukemia (CML) K562 cells.

Table 1: Cytotoxicity and Apoptotic Induction by this compound in Leukemia Cell Lines

| Cell Line | Type | Treatment Concentration | Time (hours) | Effect | Source |

|---|---|---|---|---|---|

| KG1a | AML | 100 nM | 24 | Significant increase in apoptotic cells | [1] |

| K562 | CML | 100 nM | 24 | Significant increase in apoptotic cells | [1] |

| KG1a | AML | 100 nM | 24 | G2/M phase cell cycle arrest | [1][2] |

| K562 | CML | 100 nM | 24 | G2/M phase cell cycle arrest | [1][2] |

| PBMCs | Normal | Effective Dose (unspecified) | 72 | No obvious cytotoxicity |[1] |

Table 2: Effect of this compound on Key Regulatory Proteins in Leukemia Cells

| Protein | Function | Cell Line | Treatment | Regulation Change | Source |

|---|---|---|---|---|---|

| Caspase-8 | Initiator Caspase | KG1a | 100 nM this compound (24h) | Increased Cleavage | [1][2] |

| Caspase-3 | Effector Caspase | KG1a | 100 nM this compound (24h) | Increased Cleavage | [1][2] |

| PARP | DNA Repair, Apoptosis Marker | KG1a, K562 | 100 nM this compound (24h) | Increased Cleavage | [1][2] |

| CDKN1A | Cell Cycle Inhibitor (p21) | KG1a | Not Specified | Upregulation of mRNA | [1][2] |

| Bcl-2 | Anti-Apoptotic | KG1a | Not Specified | No Change | [1] |

| SURVIVIN | Anti-Apoptotic | KG1a | Not Specified | No Change | [1] |

| PI3K/AKT | Pro-Survival Signaling | A549, H3255, H1975 | Various | Inhibition of Phosphorylation | [3] |

| MEK/ERK | Pro-Proliferation Signaling | A549, H3255, H1975 | Various | Inhibition of Phosphorylation |[3] |

Note: Data on PI3K/AKT and MEK/ERK pathways were observed in non-small-cell lung cancer cells but are included to illustrate the broader mechanism of cardiac glycosides which may be conserved across cancers.[3][4]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis in leukemia cells through the modulation of several critical signaling pathways. It primarily activates the extrinsic caspase-dependent apoptotic pathway and attenuates major pro-survival signaling cascades.

Caspase Activation and Cell Cycle Arrest

In AML cells like KG1a, this compound activates the classical caspase-associated apoptotic pathway.[1] This is initiated by the cleavage and activation of caspase-8, which in turn activates the executioner caspase-3.[1][2] Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1] Concurrently, this compound induces cell cycle arrest at the G2/M phase, a process linked to the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A).[1][2] Notably, in K562 CML cells, while PARP cleavage is observed, the activation of caspase-3 and -8 is not, suggesting that cardiac glycosides may engage different signaling components in AML versus CML cells.[1]

Caption: this compound-induced caspase activation and cell cycle arrest in leukemia cells.

Attenuation of Pro-Survival Pathways

While not yet detailed specifically in leukemia, studies in other cancers show that this compound attenuates key pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[3][4][5] These pathways are frequently overactivated in leukemia and contribute to apoptosis resistance and proliferation.[6][7][8] By inhibiting these cascades, this compound can reduce the expression of pro-proliferative genes like c-Myc and cyclin D1, further contributing to its anti-cancer effects.[4][5]

Caption: this compound attenuates pro-survival PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on leukemia cells. These are generalized methodologies based on standard laboratory practices and findings from relevant literature.[1][9][10][11]

Cell Culture and Reagents

-

Cell Lines: Human leukemia cell lines KG1a (AML) and K562 (CML) are commonly used.

-